5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MK-8719 is a novel and selective inhibitor of the enzyme O-linked N-acetylglucosamine (O-GlcNAcase). This compound has shown promise in reducing the formation of pathological tau proteins and ameliorating neurodegeneration in models of tauopathy, such as Alzheimer’s disease and other neurodegenerative disorders .
准备方法
The synthesis of MK-8719 involves a series of steps starting from carbohydrate-based lead molecules. The optimization strategy focuses on reducing polar surface area to achieve desired drug-like properties, including potency, selectivity, high central nervous system exposure, metabolic stability, favorable pharmacokinetics, and robust in vivo pharmacodynamic response . The specific synthetic routes and reaction conditions are detailed in the medicinal chemistry and pharmacological studies .
化学反应分析
MK-8719 undergoes various chemical reactions, primarily involving its interaction with the O-GlcNAcase enzyme. The compound is a potent inhibitor of the human O-GlcNAcase enzyme, with comparable activity against the corresponding enzymes from mouse, rat, and dog . The major products formed from these reactions include elevated levels of O-GlcNAcylated proteins, which influence tau phosphorylation and aggregation .
科学研究应用
MK-8719 has significant scientific research applications, particularly in the field of neurodegenerative diseases. It has been shown to reduce pathological tau levels and ameliorate brain atrophy in mouse models of tauopathy . The compound’s ability to inhibit O-GlcNAcase and elevate brain O-GlcNAc levels makes it a promising therapeutic approach for treating tauopathies such as Alzheimer’s disease, progressive supranuclear palsy, corticobasal degeneration, Pick’s disease, and frontotemporal dementias with parkinsonism linked to chromosome 17 .
作用机制
MK-8719 exerts its effects by inhibiting the enzyme O-GlcNAcase, which is responsible for removing O-GlcNAc moieties from proteins. This inhibition leads to increased levels of O-GlcNAcylated proteins, which in turn reduces the formation of pathological tau aggregates. The compound’s mechanism of action involves binding to the active site of O-GlcNAcase, preventing the enzyme from cleaving O-GlcNAc from modified proteins .
相似化合物的比较
MK-8719 is unique in its high potency and selectivity as an O-GlcNAcase inhibitor with excellent central nervous system penetration . Similar compounds include other O-GlcNAcase inhibitors, such as those identified through virtual screening and structure-based analysis . MK-8719 stands out due to its optimized pharmacokinetic profile and robust in vivo pharmacodynamic response .
属性
分子式 |
C9H14F2N2O3S |
---|---|
分子量 |
268.28 g/mol |
IUPAC 名称 |
5-(difluoromethyl)-2-ethylimino-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol |
InChI |
InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13) |
InChI 键 |
UDQTXCHQKHIQMH-UHFFFAOYSA-N |
规范 SMILES |
CCN=C1NC2C(C(C(OC2S1)C(F)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。